3,6-Dichlorophthalic Anhydride: A Comprehensive Technical Guide
3,6-Dichlorophthalic Anhydride: A Comprehensive Technical Guide
CAS Number: 4466-59-5
This technical guide provides an in-depth overview of 3,6-Dichlorophthalic Anhydride, a halogenated aromatic anhydride with significant applications in polymer chemistry and as an intermediate in the synthesis of fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications.
Core Properties of 3,6-Dichlorophthalic Anhydride
3,6-Dichlorophthalic anhydride is a white to off-white crystalline solid. The presence of two chlorine atoms on the aromatic ring significantly influences its reactivity and the properties of materials derived from it.
Physicochemical Data
The key physical and chemical properties of 3,6-Dichlorophthalic anhydride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4466-59-5 | |
| Molecular Formula | C₈H₂Cl₂O₃ | |
| Molecular Weight | 217.01 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 188-190 °C | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in hot xylene, reacts with water and alcohols. | |
| Synonyms | 4,7-Dichloroisobenzofuran-1,3-dione |
Synthesis and Purification
The primary route for the synthesis of 3,6-Dichlorophthalic anhydride is through the dehydration of 3,6-Dichlorophthalic acid. This can be achieved through thermal methods or by using chemical dehydrating agents such as acetic anhydride.
Experimental Protocol: Synthesis of 3,6-Dichlorophthalic Anhydride from 3,6-Dichlorophthalic Acid
This protocol describes the laboratory-scale synthesis of 3,6-Dichlorophthalic anhydride via the dehydration of 3,6-Dichlorophthalic acid using acetic anhydride.
Materials:
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3,6-Dichlorophthalic acid
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Acetic anhydride
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Xylene (for purification)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-Dichlorophthalic acid.
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Add an excess of acetic anhydride (typically 2-3 equivalents).
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Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting diacid.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
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The crude 3,6-Dichlorophthalic anhydride is then purified by recrystallization.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude 3,6-Dichlorophthalic anhydride in a minimal amount of hot xylene.
-
If necessary, hot filter the solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, which will induce crystallization.
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Further cooling in an ice bath can maximize the yield of the purified crystals.
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Collect the crystals by vacuum filtration and wash with a small amount of cold xylene.
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Dry the purified crystals in a vacuum oven to remove any residual solvent.
Applications in Polymer Chemistry
3,6-Dichlorophthalic anhydride is a valuable monomer in the synthesis of high-performance polymers, particularly as a curing agent for epoxy resins. The anhydride group reacts with the epoxy groups to form a highly cross-linked, thermoset polymer network. The incorporated chlorine atoms can enhance the flame retardancy and chemical resistance of the final material.
Experimental Protocol: Use as an Epoxy Resin Curing Agent
This protocol provides a general methodology for the use of 3,6-Dichlorophthalic anhydride as a curing agent for a standard bisphenol A-based epoxy resin.
Materials:
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Bisphenol A diglycidyl ether (DGEBA) epoxy resin
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3,6-Dichlorophthalic anhydride
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Tertiary amine accelerator (e.g., benzyldimethylamine)
Procedure:
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Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).
-
Calculate the stoichiometric amount of 3,6-Dichlorophthalic anhydride required based on the epoxy equivalent weight (EEW) of the resin.
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Add the powdered 3,6-Dichlorophthalic anhydride to the preheated epoxy resin and mix thoroughly until a homogeneous solution is obtained.
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Add a catalytic amount of the tertiary amine accelerator (typically 0.5-2 parts per hundred parts of resin) to the mixture and stir until fully dissolved.
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Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
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Pour the degassed mixture into a preheated mold.
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Cure the resin in an oven following a specific temperature profile (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C). The exact curing schedule will depend on the specific resin and accelerator used.
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Allow the cured resin to cool slowly to room temperature before demolding.
Potential Application in the Synthesis of Antimicrobial Agents
3,6-Dichlorophthalic anhydride can serve as a precursor for the synthesis of 3,6-dichloroanthranilic acid, a potential building block for various heterocyclic compounds with pharmacological activity. One such class of compounds is quinazolinediones, which have been investigated for their antimicrobial properties.[1][2][3][4] The synthesis of these compounds from 3,6-Dichlorophthalic anhydride would involve a multi-step process.
Logical Workflow: Synthesis of Quinazolinediones
The following diagram illustrates a logical, though not yet fully experimentally validated, pathway from 3,6-Dichlorophthalic anhydride to potentially antimicrobial quinazolinedione derivatives.
Further research is required to establish detailed experimental protocols and to evaluate the antimicrobial efficacy of the resulting compounds.
Safety and Handling
3,6-Dichlorophthalic anhydride is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. As an anhydride, it is sensitive to moisture and will hydrolyze to the corresponding dicarboxylic acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
